N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-18-9-6-16(7-10-18)12-20(24)23-21-22-19(13-26-21)17-8-5-14(2)15(3)11-17/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFAIJKLSIJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-(4-ethoxyphenyl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in its anti-inflammatory properties . Additionally, it can interact with DNA and proteins, leading to its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₂₀H₂₁N₂O₂S.
Key Observations:
- Biological Activity: Compound 6a demonstrates non-selective COX inhibition, whereas the target compound’s 4-ethoxyphenyl group may confer distinct selectivity due to steric and electronic differences.
Substituted Acetamide Derivatives with Varied Pharmacophores
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structure comprises a thiazole ring substituted with a 3,4-dimethylphenyl group and an ethoxyphenylacetamide moiety.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- A thiazole ring , which is known for its diverse biological activities.
- Substituents that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiazole moiety plays a crucial role in modulating enzyme activity, which can lead to antimicrobial and anticancer effects. Research indicates that this compound may inhibit specific enzymes involved in the biosynthesis of essential biomolecules, thus exerting its therapeutic effects.
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, demonstrating effective inhibition. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines. The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways.
Comparative Analysis with Similar Compounds
This table highlights the comparative biological activities of related compounds, underscoring the unique position of this compound due to its specific structural features.
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. Results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to controls. The mechanism was attributed to increased apoptosis markers and cell cycle arrest at the G0/G1 phase.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide?
- Methodology : A robust approach involves coupling 3,4-dimethylphenyl-substituted thiazole-2-amine with 4-ethoxyphenylacetic acid derivatives using carbodiimide-based coupling reagents (e.g., HATU or EDCI) in anhydrous DMSO or dichloromethane. The reaction typically requires a base (e.g., triethylamine) and proceeds under inert conditions at 0–25°C. Post-synthesis purification via silica gel chromatography or recrystallization is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Protect acid-sensitive functional groups (e.g., ethoxy) during coupling steps .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Characteristic signals include:
- Aromatic protons from the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm, split due to substituents).
- Thiazole ring protons (δ 7.5–8.0 ppm).
- Ethoxy group protons (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- Acetamide NH proton (δ 8.5–10.0 ppm, broad singlet).
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiazole carbons (δ 150–160 ppm). Cross-validate assignments using DEPT and HSQC experiments .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess protein synthesis inhibition via radiolabeled amino acid incorporation .
- Anti-Proliferative Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reagent solubility and reaction kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .
Q. How does tautomeric equilibria influence its structural dynamics and bioactivity?
- Methodology :
- NMR Titration : Dissolve the compound in DMSO-d₆/CDCl₃ mixtures to observe tautomer ratios (e.g., keto-enol forms). Integrate NH/OH proton signals under varying pH .
- Computational Modeling : Use DFT (e.g., Gaussian) to calculate energy barriers between tautomers. Correlate with bioactivity shifts in enzyme inhibition assays (e.g., COX/LOX) .
Q. What strategies resolve discrepancies in crystallographic data versus solution-phase NMR structures?
- Methodology :
- Single-Crystal X-ray Diffraction : Determine solid-state conformation (e.g., dihedral angles between thiazole and aryl rings). Compare with solution-phase NOESY data to identify flexible regions .
- Molecular Dynamics Simulations : Simulate solvation effects (e.g., in water/DMSO) to reconcile crystal packing forces with dynamic behavior .
Hypothesis-Driven Research Questions
Q. Can substituent modifications on the thiazole ring enhance selectivity for kinase targets?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole 4-position. Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-binding assays .
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites. Prioritize analogs with improved hydrophobic contacts .
Q. Does the ethoxy group contribute to metabolic stability in vivo?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
